6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile
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Overview
Description
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 6-methyl-2-aminopyrimidine-4-carbonitrile with 1-(1H-1,2,4-triazol-5-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells. This inhibition occurs through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole derivatives: Known for their anticancer and antimicrobial activities.
Pyrimidine derivatives: Used in antiviral and anticancer research.
Uniqueness
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile is unique due to its hybrid structure, which combines the properties of both triazole and pyrimidine. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c1-6-3-8(4-11)16-10(14-6)15-7(2)9-12-5-13-17-9/h3,5,7H,1-2H3,(H,12,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSQQWLDQGTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C2=NC=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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